2-{[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate
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Overview
Description
2-{[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate is a complex organic compound that features a benzoxazole moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. For instance, the reaction can be catalyzed by FeCl3 in toluene at elevated temperatures to yield the desired benzoxazole derivative . Other catalysts and solvents may also be employed depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another compound with a similar structure but different biological activities.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Shares the benzoxazole moiety and exhibits similar chemical properties.
Uniqueness
2-{[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
[2-[[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]amino]-2-oxo-1-phenylethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-11(23)25-15(12-7-3-2-4-8-12)16(24)21-17(19)22-18-20-13-9-5-6-10-14(13)26-18/h2-10,15H,1H3,(H3,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQULEMGPZBKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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